molecular formula C45H53N15O7 B14751693 STING agonist-13

STING agonist-13

Cat. No.: B14751693
M. Wt: 916.0 g/mol
InChI Key: SPGORUIXYNTYKM-VAWYXSNFSA-N
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Description

STING agonist-13 is a compound that stimulates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is activated by the presence of cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-13 involves multiple steps, including the preparation of intermediates and the final coupling reaction. One common synthetic route involves the use of cyclic dinucleotides (CDNs) as starting materials. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

STING agonist-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

STING agonist-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the STING pathway and its role in immune responses.

    Biology: Employed in research to understand the mechanisms of innate immunity and the role of STING in various biological processes.

    Medicine: Investigated for its potential in cancer immunotherapy, where it enhances the immune response against tumors. It is also being explored for its role in antiviral therapies and autoimmune diseases.

    Industry: Utilized in the development of new therapeutic agents and drug delivery systems

Mechanism of Action

STING agonist-13 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates the transcription factors IRF3 and NF-κB. This leads to the production of type I interferons and other inflammatory cytokines, which enhance the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STING agonist-13

This compound is unique in its ability to stimulate the STING pathway effectively, leading to robust immune responses. Its chemical structure allows for specific binding to the STING protein, resulting in potent activation of the pathway. Additionally, its versatility in undergoing various chemical reactions makes it a valuable tool in scientific research and therapeutic development .

Properties

Molecular Formula

C45H53N15O7

Molecular Weight

916.0 g/mol

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-[3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]propoxy]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

InChI

InChI=1S/C45H53N15O7/c1-8-58-32(18-25(4)53-58)41(63)48-14-13-17-67-36-24-29(40(47)62)22-31-38(36)57(45(50-31)52-43(65)34-20-27(6)55-60(34)10-3)16-12-11-15-56-37-30(21-28(39(46)61)23-35(37)66-7)49-44(56)51-42(64)33-19-26(5)54-59(33)9-2/h11-12,18-24H,8-10,13-17H2,1-7H3,(H2,46,61)(H2,47,62)(H,48,63)(H,49,51,64)(H,50,52,65)/b12-11+

InChI Key

SPGORUIXYNTYKM-VAWYXSNFSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)C/C=C/CN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)CC=CCN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N

Origin of Product

United States

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